4-Bromo-2-methoxy-1-phenoxy-benzene
Overview
Description
4-Bromo-2-methoxy-1-phenoxy-benzene is an organic compound with the molecular formula C13H11BrO2. It is a derivative of benzene, characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxy-1-phenoxy-benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Another method involves the bromination of 2-methoxy-1-phenoxy-benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its high yield and selectivity. The reaction conditions are optimized to ensure efficient production, including the use of continuous flow reactors to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-1-phenoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Heck Reaction: Palladium catalysts, bases like triethylamine, and solvents such as N,N-dimethylformamide (DMF) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic or quinone compounds .
Scientific Research Applications
4-Bromo-2-methoxy-1-phenoxy-benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-1-phenoxy-benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations through well-defined reaction mechanisms. For instance, in the Suzuki-Miyaura coupling reaction, the compound participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
In biological systems, the compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
4-Bromo-2-methoxy-1-phenoxy-benzene can be compared with other similar compounds, such as:
4-Bromoanisole: Similar in structure but lacks the phenoxy group, leading to different reactivity and applications.
4-Bromo-1-phenoxybenzene:
4-Bromo-2-methoxyphenol: Contains a hydroxyl group instead of a phenoxy group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
4-bromo-2-methoxy-1-phenoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSOFNWXRPCZNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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